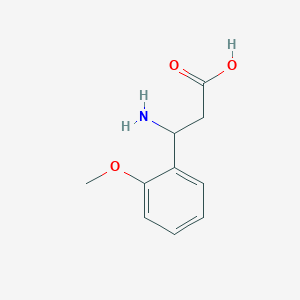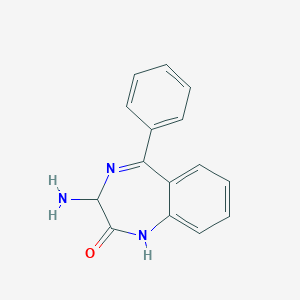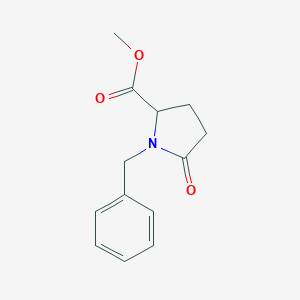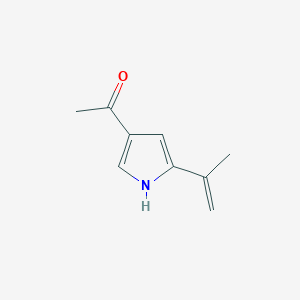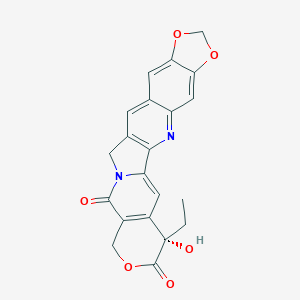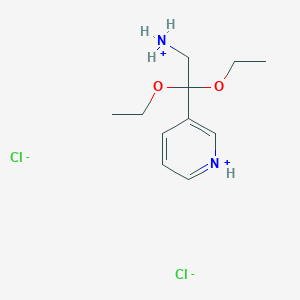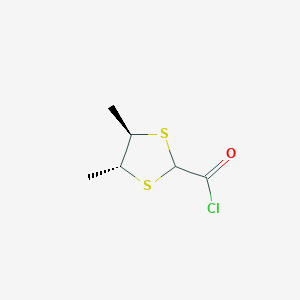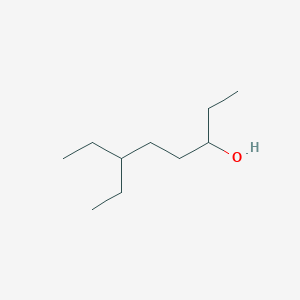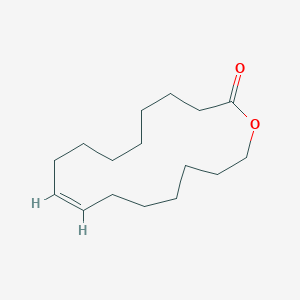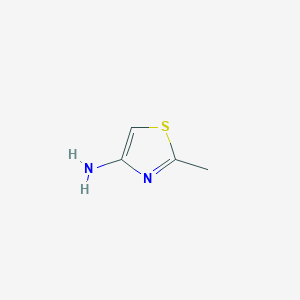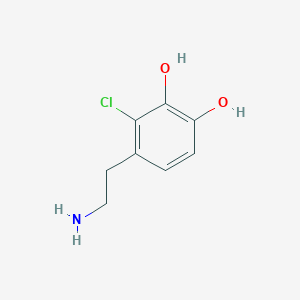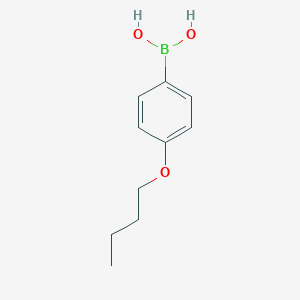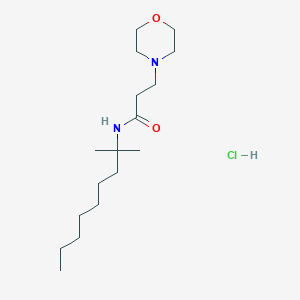
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound that is used in scientific research for various purposes. It is also known as DMOPA-HCl and is a white crystalline powder. This compound is used in the research of various diseases and disorders, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of DMOPA-HCl involves the inhibition of the enzyme monoamine oxidase (MAO). This enzyme is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO, DMOPA-HCl increases the levels of these neurotransmitters in the brain, leading to its therapeutic effects.
生化学的および生理学的効果
DMOPA-HCl has been found to have various biochemical and physiological effects. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its therapeutic effects. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
実験室実験の利点と制限
DMOPA-HCl has various advantages and limitations for lab experiments. Its advantages include its ability to increase the levels of neurotransmitters in the brain, making it useful in the research of various diseases and disorders. Its limitations include its potential toxicity and side effects, which need to be carefully monitored.
将来の方向性
For research include studying its effects on other neurotransmitters and diseases, as well as developing new and improved synthesis methods.
合成法
The synthesis method of DMOPA-HCl involves the reaction of 4-morpholinepropionamide with 1,1-dimethyloctylamine in the presence of hydrochloric acid. The reaction takes place at a specific temperature and pressure, and the resulting compound is purified using various techniques.
科学的研究の応用
DMOPA-HCl is used in scientific research for various purposes. It is used in the research of Parkinson's disease, as it has been found to increase the levels of dopamine in the brain. It is also used in the research of schizophrenia, depression, and anxiety disorders. DMOPA-HCl has been found to have anxiolytic and antidepressant effects in animal models.
特性
CAS番号 |
111091-26-0 |
|---|---|
製品名 |
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride |
分子式 |
C17H35ClN2O2 |
分子量 |
334.9 g/mol |
IUPAC名 |
N-(2-methylnonan-2-yl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-4-5-6-7-8-10-17(2,3)18-16(20)9-11-19-12-14-21-15-13-19;/h4-15H2,1-3H3,(H,18,20);1H |
InChIキー |
KEFMAYHVRUNWIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
正規SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
その他のCAS番号 |
111091-26-0 |
同義語 |
TR 428 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



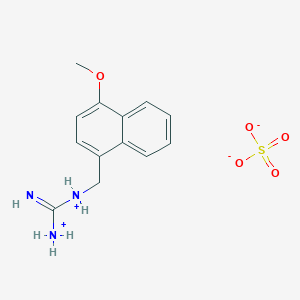
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
